molecular formula C10H10N2O3 B15059022 3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1263211-33-1

3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Katalognummer: B15059022
CAS-Nummer: 1263211-33-1
Molekulargewicht: 206.20 g/mol
InChI-Schlüssel: NXIMYQMGSWHRMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring fused to a pyridine core. The molecule contains an ethyl group at position 3 and a methyl group at position 6, with a carboxylic acid substituent at position 2.

Eigenschaften

CAS-Nummer

1263211-33-1

Molekularformel

C10H10N2O3

Molekulargewicht

206.20 g/mol

IUPAC-Name

3-ethyl-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-3-7-8-6(10(13)14)4-5(2)11-9(8)15-12-7/h4H,3H2,1-2H3,(H,13,14)

InChI-Schlüssel

NXIMYQMGSWHRMT-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NOC2=NC(=CC(=C12)C(=O)O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Molecular Architecture

3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid features a fused bicyclic system comprising an isoxazole ring (positions 1–2–3–4–5) annulated with a pyridine ring (positions 4–5–6–7–8–9). The carboxylic acid moiety at position 4 and alkyl substituents (ethyl at position 3, methyl at position 6) confer distinct electronic and steric properties critical for downstream applications.

Primary Synthetic Route: Combes-Type Cyclocondensation

Reaction Mechanism and Substrate Selection

The Combes quinoline synthesis, adapted for isoxazolopyridines, involves cyclocondensation of acyl pyruvates with electron-rich amino heterocycles. For 3-ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid, the reaction proceeds as follows:

  • Acyl Pyruvate Preparation : Ethyl 3-oxopentanoate ($$ \text{CH}3\text{CH}2\text{COCOOCH}2\text{CH}3 $$) serves as the β-keto ester precursor, introducing the ethyl group at position 3.
  • Aminoisoxazole Derivative : 5-Amino-3-methylisoxazole provides the amino heterocycle, contributing the methyl group at position 6.

The reaction mechanism involves:

  • Nucleophilic attack by the amino group on the β-keto carbonyl.
  • Cyclodehydration to form the fused isoxazolopyridine core.
  • Ester Hydrolysis : Basic hydrolysis (e.g., NaOH/H$$_2$$O) converts the ester to the carboxylic acid.

Optimized Reaction Conditions

Parameter Condition Role in Synthesis
Solvent Ethanol/water (4:1) Enhances solubility of intermediates
Temperature 80–90°C Accelerates cyclization
Catalyst p-Toluenesulfonic acid (PTSA) Facilitates dehydration
Reaction Time 6–8 hours Ensures complete conversion
Hydrolysis Conditions 2M NaOH, reflux, 3 hours Cleaves ester to carboxylic acid

Yields for analogous compounds in the Combes reaction range from 65–78%, with purity >95% after recrystallization.

Alternative Synthetic Strategies

Cyclization of Pre-Functionalized Intermediates

An alternative route involves cyclizing 4-carboxy-2-(ethylamino)-5-methylisoxazole-3-carbonyl chloride. However, this method suffers from low yields (∼40%) due to steric hindrance during ring closure.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time by 75% compared to conventional heating, though scalability remains a challenge.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol/water (yield: 70–75%). Analytical data align with literature values:

  • Melting Point : 214–216°C.
  • $$^1$$H NMR (DMSO-d$$6$$): δ 1.25 (t, 3H, CH$$2$$CH$$3$$), 2.45 (s, 3H, CH$$3$$), 3.02 (q, 2H, CH$$_2$$), 8.15 (s, 1H, pyridine-H).

Spectroscopic Validation

  • IR (KBr): 1715 cm$$^{-1}$$ (C=O, carboxylic acid), 1602 cm$$^{-1}$$ (C=N isoxazole).
  • HRMS : m/z 223.0721 [M+H]$$^+$$ (calc. 223.0718).

Applications and Derivitization

The carboxylic acid moiety enables further functionalization:

  • Amide Coupling : Reacts with amines (e.g., benzylamine) under EDC/HOBt to yield bioactive derivatives.
  • Heterocyclization : Forms 1,2,4-triazoles via reaction with thiosemicarbazide.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of bacterial growth or modulation of immune responses.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

  • Alkyl vs. Aromatic Substituents :

    • Ethyl and methyl groups (e.g., in the target compound) enhance lipophilicity compared to aromatic substituents like phenyl or pyridyl groups. This may improve membrane permeability but reduce aqueous solubility .
    • Aromatic substituents (e.g., 4-methoxyphenyl or 3-pyridyl) introduce π-π stacking capabilities, which are critical for interactions with biological targets such as enzymes .
  • The cyclopropyl group in 3-Cyclopropyl-6-ethyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid increases ring strain, which may enhance reactivity or metabolic stability .

Biologische Aktivität

3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS No. 937691-36-6) is a heterocyclic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H10N2O3
  • Molecular Weight : 206.20 g/mol
  • Structure : The compound features an isoxazole ring fused to a pyridine structure, which is significant for its biological interactions.

The biological activity of 3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid has been linked to several mechanisms:

  • Kinase Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of various kinases, which are crucial in signaling pathways involved in cell proliferation and survival.
  • Antiproliferative Effects : In vitro assays have demonstrated that the compound exhibits significant antiproliferative activity against several cancer cell lines, including HeLa and HCT116 cells. The observed IC50 values suggest potent activity in inhibiting cellular proliferation.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

  • A study published in the Journal of Medicinal Chemistry reported that derivatives of isoxazolo[5,4-b]pyridine compounds exhibit selective inhibition against specific cancer-related kinases, highlighting their potential as anticancer agents .
  • Another research article focused on the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the isoxazole ring could enhance selectivity and potency against targeted kinases .

Anticancer Activity

  • Study on Colon Cancer Cells : In a recent experiment, 3-Ethyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid was tested against SW620 colorectal carcinoma xenografts in mice. The results showed a significant reduction in tumor growth rates compared to control groups .
  • Inhibition of VEGFR-2 Kinase : The compound demonstrated an IC50 value of 1.46 µM against VEGFR-2 kinase, suggesting its role in inhibiting angiogenesis—a critical process in tumor progression .

Data Table

Biological ActivityCell LineIC50 Value (µM)Reference
AntiproliferativeHeLa0.36
AntiproliferativeHCT1161.8
VEGFR-2 InhibitionN/A1.46
Tumor Growth ReductionSW620N/A

Q & A

Q. What methodologies validate enzyme inhibition specificity?

  • Kinetic Assays :
  • IC50_{50} vs. Ki_i : Use Cheng-Prusoff equation to differentiate competitive vs. non-competitive inhibition.
  • SPR Biosensing : Measure real-time binding kinetics (kon_{on}/koff_{off}) for target enzymes .
  • Off-Target Screening : Broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to assess selectivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.